2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide
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Overview
Description
Molecular Structure Analysis
The compound consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms. The InChI code for the compound is1S/C12H10ClNO2S2/c13-9-3-1-8 (2-4-9)6-17-12-14-10 (7-18-12)5-11 (15)16/h1-4,7H,5-6H2, (H,15,16)
. Chemical Reactions Analysis
Thiazole rings, like the one in this compound, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The exact chemical reactions that “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide” undergoes would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of fused thiazolo[3,2-a]pyrimidinones demonstrates the utility of doubly electrophilic building blocks, including N-aryl-2-chloroacetamides, for forming ring-annulated thiazolo[3,2-a]pyrimidinone products. This synthetic route has been shown to yield the title compound in acceptable product yields, as confirmed by analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).
Bioactive Conformation Investigation
Research into histamine H3 receptor antagonists highlights the application of cyclopropylic strain-based conformational restriction strategies. This approach has been used to investigate the bioactive conformation of compounds, leading to the synthesis of side chain conformation-restricted analogues, providing insights into pharmacological evaluation and docking simulation (Watanabe et al., 2010).
Anticancer Activity
The synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and their evaluation for anticancer activity against a panel of 60 cancer lines have highlighted their potential as therapeutic agents. Compounds synthesized from 3-aryl-2-chloropropanals showed significant activity and selectivity in relation to melanoma and breast cancer cell lines (Ostapiuk et al., 2015).
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
The discovery of potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, which exhibit selectivity over ACAT-2, represents a significant advancement in the treatment of diseases involving ACAT-1 overexpression. This research underlines the importance of molecular design in enhancing aqueous solubility and oral absorption, paving the way for clinical applications (Shibuya et al., 2018).
Phosphoinositide 3-Kinase/mammalian Target of Rapamycin Dual Inhibition
The development of N-(6-(6-chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a dual inhibitor of PI3Kα and mTOR demonstrates the compound's potential in addressing metabolic stability issues. This research explores heterocyclic analogues to reduce metabolic deacetylation, showing promise for therapeutic applications (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Thiazoles, the class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets can vary greatly depending on the exact structure and substituents of the thiazole molecule .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The specific mode of action can depend on the nature of the target and the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
Thiazole derivatives can have a wide range of pharmacokinetic properties, depending on their specific structure and substituents .
Result of Action
Thiazole derivatives can have a wide range of effects, depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to have potent inhibitory activity against nitric oxide free radicals .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c16-11-3-1-10(2-4-11)8-20-15-18-13(9-21-15)7-14(19)17-12-5-6-12/h1-4,9,12H,5-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHQUJACMSRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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